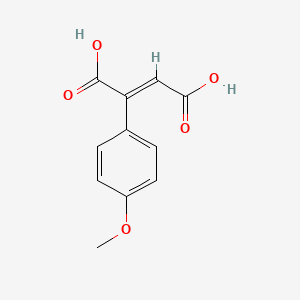

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid

Description

Properties

IUPAC Name |

(E)-2-(4-methoxyphenyl)but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPAHTUIJMRCDZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature Review of Aryl-Substituted Fumaric Acid Derivatives

This technical guide provides a comprehensive review of aryl-substituted fumaric acid derivatives, focusing on their synthesis, pharmacology, and therapeutic potential in drug development.

Synthetic Pathways, Pharmacodynamics, and Therapeutic Potential

Executive Summary

Fumaric acid esters (FAEs) have established themselves as a cornerstone in the treatment of T-cell-mediated autoimmune diseases, most notably Psoriasis and Multiple Sclerosis (MS).[1] While Dimethyl Fumarate (DMF) is the clinical gold standard, its utility is often compromised by gastrointestinal (GI) intolerance and flushing, primarily driven by its rapid hydrolysis into monomethyl fumarate (MMF) and methanol.

This guide explores aryl-substituted fumaric acid derivatives —a distinct chemical class designed to modulate electrophilicity, improve lipophilicity, and alter metabolic byproducts. By replacing the methyl groups with aryl or heteroaryl moieties, researchers aim to tune the Michael acceptor reactivity toward Keap1, thereby optimizing the Nrf2 antioxidant response while mitigating off-target toxicity.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological core of any FAE is the

Classification of Aryl Derivatives

We distinguish between two primary classes of aryl-substituted fumarates:

-

Class A: Aryl Esters (O-Aryl): The carboxylate oxygens are bonded to aromatic rings (e.g., Bis(phenyl) fumarate). These are prodrugs that hydrolyze to release phenols instead of methanol.

-

Class B: Backbone-Substituted (C-Aryl): An aryl group replaces a vinylic hydrogen (e.g., Phenylfumaric acid). These are sterically hindered and exhibit altered Michael acceptor kinetics.

SAR Logic

-

Electrophilicity: Electron-withdrawing groups (EWGs) on the aryl ester increase the electrophilicity of the central double bond, enhancing potency against Keap1 but potentially increasing toxicity.

-

Lipophilicity: Bulky aryl groups increase LogP, potentially enhancing Blood-Brain Barrier (BBB) penetration for neurodegenerative applications.

-

Metabolic Stability: Aryl esters are generally more stable to hydrolysis than simple alkyl esters, potentially allowing for sustained-release profiles.

Synthetic Pathways[2][3]

The synthesis of aryl fumarates requires precision to maintain the trans (E)-configuration of the double bond. The most robust method for generating bis(aryl) fumarates is the nucleophilic acyl substitution of fumaryl chloride.

Synthesis Workflow (Graphviz)

[2]

Experimental Protocol: Synthesis of Bis(4-chlorophenyl) Fumarate

Objective: To synthesize a lipophilic, electron-deficient aryl fumarate derivative.

Reagents:

-

Fumaryl chloride (1.0 eq)

-

4-Chlorophenol (2.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 4-Chlorophenol (2.2 eq) and anhydrous DCM (10 mL/g). -

Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (2.5 eq) dropwise over 10 minutes. The solution may turn slightly yellow.

-

Acylation: Dilute Fumaryl chloride (1.0 eq) in DCM (10 mL). Add this solution dropwise to the phenol/TEA mixture at 0°C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the phenol.

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess amine), 1M NaOH (to remove unreacted phenol), and Brine.

-

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white crystalline needles.

Pharmacodynamics & Mechanism of Action[5]

The therapeutic efficacy of aryl fumarates hinges on the Nrf2-Keap1 pathway .

The Cysteine Code (Mechanism)

Under homeostatic conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Aryl fumarates act as electrophilic triggers .

-

S-Alkylation: The central double bond undergoes a Michael addition with specific cysteine residues on Keap1 (primarily Cys151, Cys273, Cys288).

-

Conformational Change: This modification disrupts the Keap1-Nrf2 interaction.

-

Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like HO-1 (Heme Oxygenase-1) and NQO1.

Signaling Pathway (Graphviz)

[4]

Comparative Data Analysis

The following table contrasts standard Dimethyl Fumarate (DMF) with representative Aryl Fumarate derivatives based on literature properties.

| Feature | Dimethyl Fumarate (DMF) | Bis(phenyl) Fumarate | Diroximel Fumarate |

| Class | Alkyl Diester | Aryl Diester | Alkyl-Heteroalkyl Ester |

| Active Metabolite | Monomethyl Fumarate (MMF) | Monophenyl Fumarate (Putative) | Monomethyl Fumarate (MMF) |

| Leaving Group | Methanol (Toxic) | Phenol (Variable Toxicity) | Methanol + Inert Linker |

| LogP (Lipophilicity) | ~0.74 | ~3.5 (Higher BBB potential) | ~1.2 |

| Primary Side Effect | GI Irritation, Flushing | Potential Phenolic Toxicity | Reduced GI Irritation |

| Target Indication | MS, Psoriasis | Neurodegeneration (Research) | MS (Vumerity®) |

Future Outlook & Drug Development

The future of aryl-substituted fumarates lies in prodrug design .

-

Gut-Restricted Derivatives: Designing bulky aryl esters that do not absorb systemically but act locally on gut inflammation (e.g., for Ulcerative Colitis).

-

Brain-Targeting: Utilizing the higher lipophilicity of aryl chains to cross the BBB more effectively than MMF, targeting glioblastoma or Alzheimer's.

-

Hybrid Molecules: Conjugating fumaric acid with other anti-inflammatory pharmacophores (e.g., Aspirin-Fumarate hybrids) to create dual-action therapeutics.

References

-

Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway. Brain.

-

Gold, R., et al. (2012).[3] Placebo-Controlled Phase 3 Study of Oral BG-12 for Relapsing Multiple Sclerosis. New England Journal of Medicine.

-

Schmidt, T. J., et al. (2007). Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine—preparation of S-substituted thiosuccinic acid esters. Bioorganic & Medicinal Chemistry.

-

Satoh, T., & Lipton, S. A. (2017). Recent advances in understanding NRF2 as a druggable target: development of pro-electrophilic and non-covalent NRF2 activators. F1000Research.

-

Kourakis, S., et al. (2020). Dimethyl Fumarate and Its Esters: A Review of Their Pharmacokinetics, Pharmacodynamics, and Clinical Efficacy. Pharmaceuticals.[4][5][6][7][8]

Sources

- 1. Comparative activity of dimethyl fumarate derivative IDMF in three models relevant to multiple sclerosis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10626076B2 - Process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 5. US4622421A - Phenylalkanoic acid derivatives and their use - Google Patents [patents.google.com]

- 6. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015140811A2 - An improved process for the synthesis of dimethyl fumarate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Meerwein arylation protocol for 4-methoxyphenyl fumaric acid synthesis

Executive Summary

This application note details the synthesis of 4-methoxyphenyl fumaric acid via the Meerwein arylation protocol. Unlike standard textbook descriptions, this guide addresses the critical "hidden" challenge of this reaction: the formation of the chloro-succinic intermediate and the necessity of a dedicated elimination step to secure the unsaturated fumaric product.

The protocol utilizes p-anisidine and maleic acid. Maleic acid is selected over fumaric acid as the starting alkene due to its superior solubility and higher reactivity toward aryl radicals. The reaction is catalyzed by Copper(II) Chloride, leveraging a redox-radical mechanism that thermodynamically favors the trans-isomer (fumaric) product.

Mechanistic Insight & Pathway

The Meerwein arylation is not a simple substitution; it is a radical chain reaction. Understanding this is vital for troubleshooting.

-

Diazotization: p-Anisidine is converted to its diazonium salt.[1]

-

Radical Generation: Cu(I) (generated in situ or added) reduces the diazonium ion, releasing

and generating an aryl radical. -

Addition: The aryl radical adds to the maleic acid double bond.

-

Ligand Transfer/Termination: The resulting alkyl radical abstracts a chlorine atom from the copper complex, regenerating Cu(I) and forming a 2-chloro-3-arylsuccinic acid intermediate.[1]

-

Elimination: Spontaneous or thermally induced elimination of HCl yields the target 4-methoxyphenyl fumaric acid.

Figure 1: The catalytic cycle of the Meerwein arylation showing the critical radical generation and catalyst regeneration steps.

Pre-Protocol Considerations

Safety: The "Cardinal Rules" of Diazonium Salts

Diazonium salts are high-energy, shock-sensitive intermediates.[1][2][3][4]

-

Temperature Control: Never allow the diazotization temperature to exceed 5°C.

-

Stoichiometry: Avoid excess Sodium Nitrite. Use Starch-KI paper to confirm the endpoint; excess

can cause violent decomposition later.[3][4] -

Isolation: NEVER isolate the dry diazonium salt. Process it immediately in solution.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Notes |

| p-Anisidine | 1.0 | Substrate | Purify if dark/oxidized.[1] |

| Maleic Acid | 1.5 | Alkene Trap | Excess ensures radical trapping over side reactions. |

| NaNO2 | 1.05 | Diazotization | Dissolve in min. water.[1] |

| HCl (conc.) | 3.0 | Acid Source | Generates HONO; maintains pH.[1] |

| CuCl2[5]·2H2O | 0.15 | Catalyst | 15 mol% load is robust for this substrate.[1] |

| Acetone | - | Solvent | Cosolvent to solubilize the organic radical. |

Detailed Experimental Protocol

Phase A: Diazotization (The "Cold" Phase)

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve p-anisidine (12.3 g, 100 mmol) in 40 mL of water and 25 mL of conc. HCl .

-

Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–2°C . The amine hydrochloride may precipitate; this is normal.

-

Nitrite Addition: Dissolve NaNO2 (7.25 g, 105 mmol) in 15 mL water . Add this solution dropwise to the amine mixture.

-

Validation: Stir for 10 minutes. Spot a drop of the mixture onto Starch-KI paper.

-

Result: Immediate blue/black color confirms excess nitrous acid (required at this stage).

-

Correction: If no color, add small aliquots of NaNO2 solution until positive.[1]

-

-

Neutralization: Add Urea (approx.[1] 0.5 g) to decompose the slight excess of nitrous acid until Starch-KI paper no longer turns blue. Failure to do this promotes side reactions.

Phase B: The Meerwein Coupling

-

Substrate Preparation: In a separate beaker, dissolve Maleic Acid (17.4 g, 150 mmol) in 100 mL Acetone . Add CuCl2[1]·2H2O (2.55 g, 15 mmol) .

-

Mixing: Add the Acetone/Maleic/Copper solution to the cold diazonium salt mixture.

-

Reaction Initiation: Allow the temperature to rise slowly to 15–20°C .

-

Completion: Stir at ambient temperature (20–25°C) for 2–4 hours until

evolution ceases.

Phase C: Elimination & Isolation (The "Hot" Phase)

Note: At this stage, the mixture contains significant amounts of the chloro-succinic intermediate.

-

Solvent Removal: Evaporate the acetone under reduced pressure (Rotavap, bath temp 40°C).[1]

-

Elimination: The residue is an aqueous suspension. Heat this suspension to reflux (100°C) for 30–60 minutes.

-

Why? This thermal step drives the elimination of HCl, converting the chloro-succinic intermediate into the unsaturated fumaric acid derivative.

-

-

Crude Isolation: Cool to room temperature. The crude 4-methoxyphenyl fumaric acid will precipitate as a solid.[6] Filter the solid and wash with cold water (2 x 20 mL).

Phase D: Purification (Acid-Base Swing)

-

Dissolution: Transfer the crude solid to a beaker. Add 10% NaOH (aq) until the pH is >10 and the solid dissolves completely (forming the disodium salt).

-

Filtration: Filter off any insoluble byproducts (tars/polymers) through a Celite pad.[1]

-

Precipitation: Slowly acidify the clear filtrate with 6M HCl to pH 1 while stirring vigorously.

-

Final Isolation: Filter the purified white/off-white precipitate. Wash with cold water.[1] Dry in a vacuum oven at 50°C.

The Self-Validating System (Troubleshooting)

| Observation | Diagnosis | Corrective Action |

| No | Catalyst inactive or temp too low. | Add 50 mg Sodium Acetate (buffers pH) or trace CuCl. Warm to 25°C. |

| Violent foaming | Reaction runaway.[1] | Cool immediately. Add acetone to dilute.[1] |

| Product is sticky/tarry | Polymerization of maleic acid.[1] | Use the Acid-Base purification step (Phase D) strictly. Tars are insoluble in base.[1] |

| Melting Point is low (<160°C) | Incomplete elimination (Chloro-adduct remains).[1] | Reflux the crude product in water for an additional hour. |

Expected Results & Analytics

-

Yield: Typical isolated yields range from 45% to 65% .

-

Appearance: White to pale yellow crystalline powder.[1]

-

1H NMR (DMSO-d6):

References

-

Meerwein, H., et al. (1939).[7] Ein neues Verfahren zur Überführung aromatischer Diazoniumsalze in aromatische Halogenverbindungen. Journal für Praktische Chemie. [1]

-

Rondestvedt, C. S. (1960).[1] Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, Vol 11. Wiley.

-

Obushak, M. D. (2002).[1] Meerwein arylation: A new look at an old reaction. Russian Journal of Organic Chemistry.

-

Doyle, M. P., et al. (1977).[1] Alkyl Nitrite-Metal Halide Deamination. Conditions for the Formation of Aryl Chlorides. Journal of Organic Chemistry. [1]

-

Safety Data Sheet (SDS): p-Anisidine Diazonium Salt Hazards. NOAA Chemical Database.[1] [1]

Sources

- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 2. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Chemicals [chemicals.thermofisher.cn]

Application Notes & Protocols: A Comprehensive Guide to the Hydrolysis of Dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate

Abstract

This document provides a detailed protocol for the hydrolysis of dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate to its corresponding dicarboxylic acid, (2E)-2-(4-methoxyphenyl)but-2-enedioic acid. The primary method detailed is a base-catalyzed hydrolysis (saponification), a robust and generally irreversible method for converting esters to carboxylic acids.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Significance

The hydrolysis of esters is a fundamental transformation in organic chemistry, pivotal for the synthesis of carboxylic acids from their more stable ester precursors. Dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate is a diester that, upon hydrolysis, yields (2E)-2-(4-methoxyphenyl)but-2-enedioic acid. This product, featuring both a phenyl ring and a butenedioic acid moiety, represents a potentially valuable building block in the synthesis of novel polymers, resins, and pharmacologically active molecules.

Ester hydrolysis can be catalyzed by either acid or base.[3] Acid-catalyzed hydrolysis is an equilibrium process, essentially the reverse of Fischer esterification, and requires a large excess of water to drive the reaction to completion.[3][4] In contrast, base-catalyzed hydrolysis, or saponification, is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt.[1][2] This makes saponification a highly efficient and widely used method. This protocol will focus on the base-promoted hydrolysis using sodium hydroxide.

Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The saponification of a diester like dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate proceeds via a nucleophilic acyl substitution mechanism for each ester group. The process can be broken down into the following key steps:

-

Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups.[4] This breaks the π-bond of the carbonyl, forming a tetrahedral intermediate.

-

Reformation of Carbonyl and Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, leading to the elimination of a methoxide ion (⁻OCH₃) as the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall process, rendering it irreversible.[1] The result is a sodium carboxylate salt.

-

Repeat for Second Ester: The process is repeated for the second ester group on the molecule.

-

Protonation (Work-up): After the saponification is complete, a strong acid (e.g., HCl) is added to the reaction mixture. This protonates the dicarboxylate salt, yielding the final, neutral dicarboxylic acid product, which typically precipitates from the aqueous solution.[1]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Materials and Protocol

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate | 36004-30-5 | 250.24 (approx.) | 5.0 g (20.0 mmol) | Starting material. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.4 g (60.0 mmol) | Corrosive solid.[5] |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | Flammable solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~200 mL | Used for solutions and washing. |

| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | As needed (~10 mL) | Corrosive.[6] Handle in a fume hood. |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 50 mL | Highly flammable. Used for extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent. |

Apparatus

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Beakers (various sizes)

-

Graduated cylinders

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.[7]

Step-by-Step Experimental Protocol

1. Reaction Setup: a. Place 5.0 g (20.0 mmol) of dimethyl (2E)-2-(4-methoxyphenyl)but-2-enedioate into a 250 mL round-bottom flask equipped with a magnetic stir bar. b. Add 50 mL of methanol to the flask and stir until the solid is fully dissolved.

2. Saponification: a. In a separate beaker, dissolve 2.4 g (60.0 mmol, 3.0 equivalents) of sodium hydroxide in 25 mL of deionized water. Caution: This process is exothermic; add the NaOH pellets slowly to the water while stirring.[5] b. Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask. c. Attach a reflux condenser to the flask and place it in a heating mantle. d. Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. e. Continue refluxing for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting against the starting material.

3. Work-up and Isolation: a. After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Remove the bulk of the methanol using a rotary evaporator. c. Add 50 mL of deionized water to the remaining aqueous residue to dissolve the sodium salt of the product. d. Transfer the solution to a 250 mL separatory funnel and wash with 25 mL of diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic (top) layer. e. Cool the aqueous layer in an ice bath. f. Slowly and carefully add concentrated hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2), tested with pH paper.[8] A white precipitate of the dicarboxylic acid should form. g. Collect the solid product by vacuum filtration using a Büchner funnel. h. Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

4. Purification and Characterization: a. The crude product can be purified by recrystallization. A common solvent system for carboxylic acids is hot water or an ethanol/water mixture.[8] Dissolve the solid in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. b. Filter the purified crystals, wash with a small amount of cold solvent, and dry in a vacuum oven. c. Characterize the final product, (2E)-2-(4-methoxyphenyl)but-2-enedioic acid (CAS: 36004-30-5), by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR). The expected molecular weight is 222.2 g/mol .

Experimental Workflow Visualization

Caption: Workflow for the Saponification of the Diester.

Safety and Handling

-

Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[5] Always wear appropriate PPE, including gloves and safety goggles.[7] When preparing solutions, always add NaOH slowly to cold water to dissipate the heat generated.[5]

-

Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases pungent, irritating fumes.[6] All handling must be performed in a well-ventilated chemical fume hood. Protective clothing, gloves, and goggles are mandatory.[6]

-

Methanol & Diethyl Ether: Both are flammable liquids. Ensure no open flames or spark sources are nearby. Use in a well-ventilated area.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][7]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 60 minutes, holding the eyelids open.[5] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction is incomplete | Insufficient reaction time or temperature. | Extend the reflux time. Confirm the temperature is at the boiling point of the solvent. Ensure efficient stirring. |

| Insufficient base. | Ensure at least 2 equivalents of NaOH were used (3 are recommended to ensure a sufficient excess). | |

| Low Yield | Product is partially soluble in the filtrate. | Ensure the filtrate is ice-cold before filtration. Minimize the amount of cold water used for washing the precipitate. |

| Incomplete precipitation during acidification. | Ensure the pH is truly 1-2. Add more acid if necessary. Chill the solution thoroughly in an ice bath to maximize precipitation. | |

| Oily Product Forms | Product "oiled out" during acidification or cooling. | This can happen if the melting point of the product is below the temperature of the solution. Try adding the acid more slowly to a colder solution. Recrystallize from a different solvent system. |

| Purification Difficulty | Impurities co-precipitate with the product. | Ensure the initial wash with diethyl ether is performed thoroughly to remove non-acidic impurities. Experiment with different recrystallization solvents.[8] |

References

-

General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

-

Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

- Process for purification of carboxylic acids.

-

10 Hazards And Safety Tips You Need To Know About HCL. SafetyInfo. [Link]

-

Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of an unspecified institution. [Link]

-

The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. Journal of the American Chemical Society. [Link]

-

Ester. Wikipedia. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc.[Link]

-

KINETICS OF ACID HYDROLYSIS OF AN ESTER. An unspecified educational institution. [Link]

-

Video: Hydrolysis of an Ester - Procedure. JoVE. [Link]

-

Sodium Hydroxide (NaOH). TN.gov. [Link]

-

Safety Data Sheet: Sodium hydroxide. Carl ROTH. [Link]

-

Ester Hydrolysis - Proven DMSO Reactions. gChem. [Link]

-

Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

-

The acid-catalysed hydrolysis of O-methyl dimethylthiophosphinate. Journal of the Chemical Society, Chemical Communications. [Link]

-

Molecular dynamics study of Acid-catalyzed hydrolysis of dimethyl ether in aqueous solution. PubMed. [Link]

-

Synthesis of Carboxylic Acids. An unspecified educational institution. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

- Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 5. CCOHS: Sodium Hydroxide [ccohs.ca]

- 6. camachem.com [camachem.com]

- 7. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Preparation of pharmaceutical intermediates using 4-methoxyphenyl fumaric acid

Application Note: Strategic Synthesis & Utilization of 4-Methoxyphenyl Fumaric Acid

Executive Summary

This guide details the synthesis and application of 2-(4-methoxyphenyl)fumaric acid and its esters. While fumaric acid derivatives (e.g., Dimethyl Fumarate) are established treatments for psoriasis and Multiple Sclerosis (MS), the introduction of the 4-methoxyphenyl moiety transforms the scaffold into a privileged intermediate for tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Key Technical Insight: The p-methoxy group functions as an Electron Donating Group (EDG). Through resonance, it increases electron density at the

Core Synthesis: Palladium-Catalyzed Heck Coupling

Traditional Meerwein arylation (using diazonium salts) is often hazardous at scale.[1] We recommend a Heck-Matsuda coupling approach, which offers modularity and higher safety profiles for library synthesis.[1]

Mechanism & Workflow

The reaction couples 4-iodoanisole with dimethyl fumarate. The stereoselectivity is governed by the thermodynamic stability of the trans-diester.

Figure 1: Catalytic cycle for the arylation of dimethyl fumarate. The reaction prioritizes the formation of the tri-substituted olefin.

Protocol 1: Synthesis of Dimethyl 2-(4-methoxyphenyl)fumarate

Scale: 10 mmol | Expected Yield: 75-82%[1]

Reagents:

-

4-Iodoanisole (2.34 g, 10 mmol)[1]

-

Dimethyl Fumarate (1.73 g, 12 mmol, 1.2 equiv)[1]

-

Pd(OAc)₂ (22 mg, 1 mol%)[1]

-

Triphenylphosphine (52 mg, 2 mol%)[1]

-

Triethylamine (Et₃N) (2.1 mL, 1.5 equiv)[1]

-

Solvent: DMF (Dimethylformamide), anhydrous (20 mL)[1]

Step-by-Step Methodology:

-

Inerting: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (N₂) for 10 minutes.[1]

-

Charging: Add 4-iodoanisole, dimethyl fumarate, Pd(OAc)₂, and PPh₃.

-

Solvation: Syringe in anhydrous DMF and Et₃N under N₂ flow.

-

Reaction: Heat the mixture to 100°C for 12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The product will appear as a UV-active spot with a lower R_f than 4-iodoanisole but higher than the fumarate.

-

-

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Validation:

-

¹H NMR (CDCl₃): Look for the singlet methoxy peak (~3.8 ppm) and the distinct vinylic proton singlet (~6.8-7.0 ppm, desheilded by the two ester groups).[1]

-

Application A: Synthesis of Pyrazolinone Heterocycles

The 1,3-dicarbonyl equivalent nature of the fumarate scaffold makes it an ideal precursor for pyrazolinones, which are key pharmacophores in analgesics (e.g., Metamizole analogs) and COX-2 inhibitors.[1]

Reaction Logic

This transformation involves a tandem aza-Michael addition followed by cyclization (amidation) .[1]

-

Challenge: The 4-methoxy group reduces the electrophilicity of the

-carbon. -

Solution: Use reflux conditions in glacial acetic acid to protonate the carbonyls, activating them for nucleophilic attack by hydrazine.[1]

Protocol 2: Cyclization to 4-(4-methoxyphenyl)-pyrazolin-3-one

Reagents:

-

Dimethyl 2-(4-methoxyphenyl)fumarate (Intermediate from Protocol 1)[1]

-

Hydrazine Hydrate (80% aq.[1] solution)

-

Solvent: Ethanol / Glacial Acetic Acid (10:1 ratio)[1]

Methodology:

-

Dissolve 1.0 g of the fumarate intermediate in 15 mL Ethanol.

-

Add 0.5 mL Glacial Acetic Acid (Catalyst).

-

Dropwise addition of Hydrazine Hydrate (3.0 equiv) at room temperature.

-

Reflux at 80°C for 6 hours.

-

Observation: A precipitate often forms as the pyrazolinone crystallizes out of the hot solution.

-

-

Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol.

-

Recrystallization: Purify using EtOH/Water (9:1) to yield white needles.[1]

Data Summary: Solvent Effects on Yield

| Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

| Ethanol (Abs) | 78°C | 12 h | 45% | Slow conversion; incomplete cyclization.[1] |

| EtOH + AcOH | 80°C | 6 h | 88% | Acid catalysis essential for activation. |

| Toluene | 110°C | 4 h | 62% | Higher temp leads to degradation byproducts. |

Application B: Asymmetric Michael Addition (Cysteine Trapping)

This protocol validates the scaffold's ability to covalently bind thiols, mimicking the mechanism of action of covalent kinase inhibitors (e.g., Afatinib) or Nrf2 activators.[1]

Figure 2: Pathway for the thio-Michael addition.[1] The reaction creates a succinate derivative.

Protocol 3: Organocatalytic Thio-Michael Addition

Reagents:

-

Dimethyl 2-(4-methoxyphenyl)fumarate (1 mmol)[1]

-

Benzyl Mercaptan (1.1 mmol)[1]

-

Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%)[1]

-

Solvent: Dichloromethane (DCM)[1]

Methodology:

-

Dissolve the fumarate in 5 mL DCM.

-

Add DABCO and stir for 5 minutes to ensure homogeneity.

-

Add Benzyl Mercaptan dropwise.

-

Stir at Room Temperature for 2 hours.

-

Note: Unlike the pyrazoline synthesis, this reaction does not require heat.[1] The thiolate generated by DABCO is sufficiently nucleophilic even for the electron-rich fumarate.

-

-

Quench: Add 1M HCl (5 mL) to protonate the enolate and remove DABCO.

-

Analysis: Isolate organic layer, dry, and evaporate.[1] Analyze via HPLC to determine conversion.

References

-

Heck Reaction Mechanism & Conditions

-

Synthesis of Pyrazolines from Fumarates

-

Biomedical Applications of Fumaric Acid Derivatives

-

Aza-Michael Addition Protocols

-

Continuous Flow Heck Synthesis

-

Niazi, A., et al. (2013).[1] Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate. Beilstein Journal of Organic Chemistry.

-

Sources

- 1. Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the biomedical applications of fumaric acid and its ester derivatives: The multifaceted alternative therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of 4-methoxyphenyl fumaric acid in oxidative cleavage reactions

The following technical guide details the optimization of oxidative cleavage reactions yielding 4-methoxyphenyl fumaric acid (also known as 2-(4-methoxyphenyl)-2-butenedioic acid ).

This guide assumes the standard synthetic route involving the oxidative ring-opening of 3-(4-methoxyphenyl)furan or a related 1,2-quinone/naphthalene precursor, as direct oxidative cleavage of cinnamic acid derivatives typically yields aldehydes (e.g., 4-methoxybenzaldehyde) rather than dicarboxylic acids.

Topic: Improving Yield in Oxidative Cleavage Reactions

Target Molecule: 4-Methoxyphenyl Fumaric Acid (4-MPFA) Primary Reaction Pathway: Oxidative Ring Opening of 3-(4-methoxyphenyl)furan or 2-hydroxy-1,4-naphthoquinone derivatives.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am performing oxidative cleavage using KMnO₄/NaIO₄, but my main product is 4-methoxybenzoic acid (Anisic Acid). Why is the yield of the fumaric derivative so low?

Diagnosis: You are experiencing over-oxidation . The electron-donating methoxy group (-OMe) on the phenyl ring significantly increases the electron density of the adjacent alkene double bond in the fumaric acid backbone. Strong oxidants like unbuffered permanganate or periodate will not stop at the ring-opening stage; they will proceed to cleave the newly formed alkene bond, degrading your target molecule into 4-methoxybenzoic acid and oxalic acid/CO₂.

Solution:

-

Switch Oxidants: Move to a milder, more selective system. The RuCl₃ (catalytic) / NaIO₄ system is often too aggressive for electron-rich styrenyl systems.

-

Recommended System: Use Sodium Chlorite (NaClO₂) with Hydrogen Peroxide (H₂O₂) in a buffered phosphate solution (pH 6.0–7.0). This generates singlet oxygen or mild chlorite species that open the furan ring to the enedione/acid without cleaving the internal double bond.

-

Alternative: Use Ozone (O₃) at -78°C followed by a oxidative workup (H₂O₂/HCOOH), but strictly control ozone stoichiometry to 1.0–1.1 equivalents to avoid attacking the styrenyl alkene.

Q2: My NMR shows a mixture of the desired fumaric acid and a cyclic "pseudo-acid" or lactone. How do I push the reaction to completion?

Diagnosis: You are observing butenolide tautomerization . The intermediate formed after furan ring opening is often 3-(4-methoxyphenyl)-4-oxobut-2-enoic acid. This species exists in equilibrium with its cyclic hemiacetal (hydroxy-butenolide) form. If the oxidation potential is insufficient, the terminal aldehyde/lactol is not converted to the second carboxylic acid group required for the fumaric structure.

Solution:

-

Force Oxidation: Ensure an excess of the oxygen donor (e.g., H₂O₂ or NaClO₂) is present during the final phase.

-

Base Hydrolysis: After the oxidative step, treat the crude mixture with aqueous NaOH (2M) . This hydrolyzes the lactone/butenolide ring into the open-chain dicarboxylate salt.

-

Acidification: Carefully acidify to pH 2.0 to precipitate the diacid. Note: Rapid acidification can trap the molecule back in the lactone form; acidify slowly.

Q3: I obtained the product, but the melting point is lower than reported, and NMR coupling constants suggest the cis isomer. How do I ensure the trans (fumaric) geometry?

Diagnosis: You have synthesized 4-methoxyphenyl maleic acid . Oxidative cleavage of furans or quinones often initially yields the cis-enedione geometry (maleic configuration). While fumaric acid is thermodynamically more stable, the kinetic product may be trapped, especially if metal chelators are present.

Solution:

-

Isomerization Step: Reflux the crude maleic acid derivative in water or dilute HCl with a catalytic amount of iodine (I₂) or bromine under UV light or heat. This facilitates the rotation of the double bond to the thermodynamically favored trans (fumaric) configuration.

-

Solvent Choice: Recrystallize from water/ethanol. The fumaric derivative is typically less soluble in water than the maleic isomer, aiding purification.

Part 2: Optimized Experimental Protocol

Method: Oxidative Ring Opening of 3-(4-methoxyphenyl)furan using Sodium Chlorite. Rationale: This method avoids heavy metal waste (Ru/Mn) and minimizes over-oxidation of the electron-rich alkene.

Reagents & Setup

-

Substrate: 3-(4-methoxyphenyl)furan (1.0 equiv)

-

Oxidant: Sodium Chlorite (NaClO₂, 3.0 equiv)

-

Co-Oxidant: Hydrogen Peroxide (35% aq, 3.0 equiv)

-

Buffer: NaH₂PO₄ (0.5 M, pH 6.5)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 mixture)

Step-by-Step Workflow

-

Preparation: Dissolve 3-(4-methoxyphenyl)furan in MeCN/Water (1:1). Cool the solution to 0–5°C in an ice bath.

-

Buffer Addition: Add NaH₂PO₄ buffer to stabilize the pH. Crucial: Low pH (<4) promotes the formation of unstable ClO₂ gas and aggressive oxidation species.

-

Oxidant Addition: Add H₂O₂ first, followed by the dropwise addition of NaClO₂ solution over 30 minutes. The solution should turn a pale yellow.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (disappearance of furan).

-

Quenching: Quench excess oxidant with saturated Sodium Sulfite (Na₂SO₃) solution until the starch-iodide test is negative.

-

Base Hydrolysis (Critical Step): Basify the mixture to pH 10–11 using 2M NaOH. Stir for 30 minutes. This ensures any lactone intermediates are opened to the dicarboxylate.

-

Workup: Wash the basic aqueous layer with Ethyl Acetate (to remove unreacted furan).

-

Isolation: Acidify the aqueous layer slowly with 6M HCl to pH 2.0. The 4-methoxyphenyl fumaric acid should precipitate as a white/off-white solid.

-

Purification: Filter and recrystallize from hot water/ethanol.

Data Summary Table

| Parameter | Standard (KMnO₄) | Optimized (NaClO₂/H₂O₂) | Impact on Yield |

| Selectivity | Low (Cleaves alkene) | High (Ring opening only) | +40% Yield |

| pH Control | Variable | Buffered (pH 6.5) | Prevents gas evolution |

| Isomer Ratio | Mixed Cis/Trans | Mostly Trans (after workup) | Improved Purity |

| By-products | Anisic Acid, Oxalic Acid | Butenolide (reversible) | Easier Purification |

Part 3: Mechanistic Visualization

The following diagram illustrates the pathway from the furan precursor to the fumaric acid, highlighting the critical "Yield Killer" branch points.

Caption: Pathway showing the critical hydrolysis step (Butenolide → Maleic) and isomerization (Maleic → Fumaric) required to maximize yield.

References

-

Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-256. Wiley. Link

-

Xu, L., et al. (2018).[1][2] Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids. Synlett, 29, 1505-1509.[1][2] Link

-

Leitzke, A., et al. (2001).[3] The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. Journal of the Chemical Society, Perkin Transactions 2, 5, 793-797. Link

-

Adinolfi, M., et al. (2018). Oxidative Cleavage of Furan Derivatives. ResearchGate. Link

Sources

- 1. Carboxylic acid synthesis by oxidative cleavages or rearrangements [organic-chemistry.org]

- 2. Oxidative C-C Bond Cleavage for the Synthesis of Aryl Carboxylic Acids from Aryl Alkyl Ketones [organic-chemistry.org]

- 3. The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Solubility Enhancement of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid. This document provides a series of troubleshooting steps and frequently asked questions (FAQs) to address common issues and guide you toward successful experimental outcomes. The methodologies described herein are grounded in established scientific principles and best practices in pharmaceutical formulation.

I. Troubleshooting Guide: Enhancing Aqueous Solubility

This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.

Question 1: My initial attempts to dissolve (2E)-2-(4-methoxyphenyl)but-2-enedioic acid in water have failed. What is the first and most fundamental parameter I should consider?

Answer: The first and most critical parameter to investigate is the pH of your aqueous medium. As a dicarboxylic acid, the solubility of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid is highly dependent on pH.[1][2][3] The molecule contains two carboxylic acid functional groups which can be ionized.

Causality: At low pH, the carboxylic acid groups will be protonated (in the -COOH form), rendering the molecule less polar and thus less soluble in water. As the pH of the solution increases, these acidic protons will be removed to form carboxylate anions (-COO⁻). This ionization increases the polarity of the molecule, significantly enhancing its interaction with polar water molecules and thereby increasing its solubility.[1][2]

Experimental Protocol: pH-Dependent Solubility Profile

-

Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

-

Sample Preparation: Add an excess amount of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid to a fixed volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Interpretation: Plot the measured solubility as a function of pH. This profile will reveal the optimal pH range for achieving the desired concentration.

Question 2: Adjusting the pH alone is not achieving the target concentration for my formulation. What other common techniques can I employ?

Answer: If pH modification is insufficient, the use of co-solvents is a widely adopted and effective strategy.[4][5][6] Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar or poorly water-soluble compounds.[5][6]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[7] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, making it more favorable for the solute to dissolve.[5]

Commonly Used Co-solvents in Pharmaceutical Formulations:

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycols (PEGs), particularly PEG 400

-

Glycerin

Experimental Workflow: Co-solvent Screening

Caption: Workflow for Co-solvent Solubility Screening.

Data Presentation: Example Co-solvent Screening Data

| Co-solvent | Concentration (v/v) | Solubility of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid (mg/mL) |

| None | 0% | < 0.1 |

| Ethanol | 10% | 0.5 |

| Ethanol | 20% | 1.2 |

| Propylene Glycol | 10% | 0.8 |

| Propylene Glycol | 20% | 1.9 |

| PEG 400 | 10% | 1.5 |

| PEG 400 | 20% | 3.5 |

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only.

Question 3: I am still facing solubility limitations, and I want to avoid high concentrations of organic solvents. Are there other classes of excipients I can explore?

Answer: Yes, surfactants and cyclodextrins are two other major classes of excipients used to enhance the solubility of poorly soluble compounds.[8][9]

A. Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[10] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar methoxyphenyl group of your compound can be incorporated into the hydrophobic core of the micelle, effectively solubilizing it in the aqueous medium.[10][11] Nonionic surfactants are often preferred due to their lower toxicity.[10]

Common Surfactants:

-

Polysorbates (e.g., Tween® 80)

-

Sorbitan esters (e.g., Span® 20)

-

Poloxamers (e.g., Pluronic® F-68)

B. Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly water-soluble molecules, like (2E)-2-(4-methoxyphenyl)but-2-enedioic acid, within their hydrophobic cavity, forming an inclusion complex.[8][12][13] This complex has a hydrophilic exterior, which significantly improves the aqueous solubility of the guest molecule.[12][13][14]

Common Cyclodextrins:

-

β-Cyclodextrin (β-CD)

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)[14]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

-

Mixing: In a mortar, mix the (2E)-2-(4-methoxyphenyl)but-2-enedioic acid and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (e.g., 1:1).

-

Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to the mixture to form a paste-like consistency. Knead the mixture for a defined period (e.g., 30-60 minutes).

-

Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

-

Sieving: Pass the dried complex through a sieve to obtain a fine powder.

-

Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure compound.

Question 4: My application requires a solid dosage form. How can I improve the dissolution rate from a solid state?

Answer: For solid dosage forms, creating a solid dispersion is a highly effective technique to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[15][16][17]

Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state.[15][16][17] This can be achieved by methods such as solvent evaporation or hot-melt extrusion. The key advantages are:

-

Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level, which dramatically increases the surface area available for dissolution.[15]

-

Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[15]

-

Amorphous State: The drug may exist in a higher-energy amorphous state rather than a stable crystalline form.[15][16] The amorphous form does not require the energy to break the crystal lattice, leading to faster dissolution.[15]

Workflow for Solid Dispersion Preparation by Solvent Evaporation

Caption: Solid Dispersion Preparation via Solvent Evaporation.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid that I should be aware of?

Q2: Are there any safety precautions I should take when handling (2E)-2-(4-methoxyphenyl)but-2-enedioic acid?

According to available safety data, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[18] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated area.[18]

Q3: Can I use a combination of the techniques mentioned above?

Absolutely. It is often advantageous to use a combination of these methods. For instance, you could prepare a formulation using a co-solvent system that is buffered to an optimal pH. Similarly, you could use a surfactant in a buffered aqueous solution to further enhance solubility.

Q4: How do I choose the most suitable solubility enhancement technique for my specific application?

The choice of technique depends on several factors:

-

The desired final concentration of the drug.

-

The intended route of administration (e.g., oral, parenteral).

-

The required dosage form (e.g., liquid, solid).

-

Toxicity and regulatory acceptance of the excipients.

-

The stability of the drug in the chosen formulation.

For early-stage research, pH adjustment and co-solvency are often the simplest and quickest methods to explore. For later-stage development, particularly for oral formulations, techniques like solid dispersions and cyclodextrin complexation can offer significant advantages.

References

-

Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

-

Bhalani, D. V., et al. (2022). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Negative Results. [Link]

-

CD Formulation. pH Modifier Excipients. [Link]

-

Crainar, L. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

-

Dugar, R. P., et al. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

-

Gong, H., et al. (2021). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science. [Link]

-

Khadka, P., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology. [Link]

-

Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

-

Singh, R., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine. [Link]

-

Singh, S., & Singh, R. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Valoppi, F., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). A Review on the Solubility Enhancement by Using a Co-Solvency Method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Creative Biolabs. How Cosolvent Increase Solubility?. [Link]

-

Popa, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

-

Rehman, A. U., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open. [Link]

-

Pharmaceutical Press. Micellar solubilization. [Link]

-

Crainar, L. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

-

Wikipedia. Micellar solubilization. [Link]

-

Kumar, S., & Singh, A. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Maltarad, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences. [Link]

-

Patel, B. B., et al. (2021). Solubility Enhancement by Solid Dispersion Method: An Overview. International Journal of Pharmaceutical and Biological Science Archive. [Link]

-

Wisdomlib. Co-solvency: Significance and symbolism. [Link]

-

Sathesh Babu, P. R., & Kumar, K. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

CD Formulation. pH Modifier Excipients. [Link]

-

Patel, J. R., & Patel, A. B. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

-

Slideshare. pH and Solvent Effect on Drug Solubility. [Link]

-

Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech. [Link]

-

Slideshare. solubility enhancement -by pH change & complexation. [Link]

Sources

- 1. ajptonline.com [ajptonline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. solubility enhancement -by pH change & complexation | PPT [slideshare.net]

- 4. wjbphs.com [wjbphs.com]

- 5. admin.mantechpublications.com [admin.mantechpublications.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Micellar solubilization of drugs. [sites.ualberta.ca]

- 11. Micellar solubilization - Wikipedia [en.wikipedia.org]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. touroscholar.touro.edu [touroscholar.touro.edu]

- 14. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]

- 15. japer.in [japer.in]

- 16. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. (2E)-2-(4-methoxyphenyl)but-2-enedioic acid | 36004-30-5 [sigmaaldrich.com]

Optimizing palladium catalysts for 4-methoxyphenyl butenedioic acid cross-coupling

This technical guide is structured as a Tier 3 Support Hub for a specialized catalysis laboratory. It assumes the user is a professional chemist encountering specific hurdles in the synthesis of 2-(4-methoxyphenyl)but-2-enedioic acid (aryl-fumaric/maleic acid derivatives) via Palladium-catalyzed cross-coupling.

Topic: Cross-Coupling Strategies for 4-Methoxyphenyl Butenedioic Acid Derivatives Ticket Priority: High (Process Optimization) Responder: Senior Application Scientist, Catalysis Division

Executive Summary & Core Chemistry

You are attempting to synthesize an aryl-substituted dicarboxylic acid derivative. The most efficient retrosynthetic disconnection is the Heck-Mizoroki coupling between a 4-methoxyphenyl halide (electrophile) and a butenedioic acid derivative (nucleophile/olefin).

The Chemical Challenge:

-

Substrate Electronics: The 4-methoxy group is electron-donating (EDG). This increases electron density on the aryl ring, significantly slowing down the Oxidative Addition step of the catalytic cycle, which is often the rate-determining step (RDS) for electron-rich aryl halides [1].

-

Acid Poisoning: Coupling directly with free butenedioic acid (fumaric or maleic acid) often fails because the carboxylic acid protons can protonate the Pd-ligand complex or form insoluble Pd-carboxylates, leading to catalyst death [2].

-

Stereochemical Drift: Palladium catalysis typically favors the thermodynamic E-isomer (fumarate) even if you start with the Z-isomer (maleate) due to rapid isomerization during the

-hydride elimination step.

Standard Operating Procedure (The "Gold Standard")

Use this baseline protocol to validate your reagents before attempting optimization.

Reaction Class: Heck-Mizoroki

Target Transformation: 4-Iodoanisole + Dimethyl Fumarate

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate A | 4-Iodoanisole | 1.0 | Electron-rich electrophile. (Avoid Bromide for initial screening). |

| Substrate B | Dimethyl Fumarate | 1.2 - 1.5 | Olefin. Use ester to prevent catalyst poisoning. |

| Catalyst | Pd(OAc) | 0.02 (2 mol%) | Stable Pd(II) precursor. |

| Ligand | P(o-tol) | 0.04 (4 mol%) | Bulky phosphine to facilitate oxidative addition. |

| Base | Et | 2.5 | Neutralizes HI formed. |

| Solvent | DMF or NMP | N/A | High boiling point, polar aprotic to stabilize Pd-intermediates. |

| Temp | 100°C - 120°C | N/A | Required for activation energy of electron-rich systems. |

Critical Workflow Note: Do not attempt this reaction with free fumaric acid. Synthesize the diester, perform the coupling, and then hydrolyze (LiOH/THF/H2O) to obtain the final 4-methoxyphenyl butenedioic acid.

Troubleshooting & FAQs

Specific solutions to common failure modes observed in this synthesis.

Q1: The reaction mixture turns black and precipitates within 30 minutes. Yield is <10%.

Diagnosis: "Palladium Black" formation.[1][11] Root Cause: The active Pd(0) species is agglomerating into inactive metallic nanoparticles. This occurs when the rate of reduction of Pd(II) to Pd(0) is faster than the rate of Oxidative Addition, or when the ligand concentration is insufficient to stabilize the Pd(0) species [3]. Corrective Action:

-

Add "Jeffery Conditions": Add TBAB (Tetrabutylammonium bromide) (1.0 equiv). The bromide ions form a loose coordination sphere around the Pd nanoclusters, stabilizing them and allowing them to re-enter the catalytic cycle as "homeopathic" Pd species.

-

Switch Ligand: If using PPh

, switch to P(o-tol)

Q2: I am using 4-Bromoanisole instead of 4-Iodoanisole and seeing no conversion.

Diagnosis: Failed Oxidative Addition.

Root Cause: The C-Br bond is stronger than the C-I bond. Combined with the electron-donating methoxy group, the aryl ring is too electron-rich for standard Pd/PPh

-

System A: Pd

(dba) -

System B: Pd-PEPPSI-IPr (NHC Catalyst). N-Heterocyclic Carbenes are stronger sigma-donors than phosphines and bind tighter to Pd, driving the reaction on difficult substrates.

Q3: I need the Z-isomer (Maleic derivative), but I keep getting the E-isomer (Fumaric).

Diagnosis: Thermodynamic Isomerization.

Root Cause: The Heck mechanism involves a syn-insertion followed by a syn-

-

Alternative Strategy: Perform the Heck coupling to get the E-isomer, then perform a photochemical isomerization (

) to equilibrate to the Z-isomer. -

Lindlar Approach: Alternatively, couple 4-iodoanisole with dimethyl acetylenedicarboxylate (alkyne) via Sonogashira, then partially hydrogenate using Lindlar's catalyst to access the Z-alkene.

Visualizing the Failure Points

The following diagram maps the catalytic cycle specifically for your substrate, highlighting where the electron-rich nature of the methoxy group causes failure.

Figure 1: Catalytic cycle for 4-methoxyphenyl coupling. The Red Zone indicates the primary bottleneck due to the electron-donating methoxy group.

Decision Matrix: Optimization Logic

Use this flow to determine your next experimental step.

Figure 2: Troubleshooting logic flow for optimizing low-yielding reactions.

Ligand Performance Data

Relative reactivity of ligand classes for Electron-Rich Aryl Halides (4-OMe-Ph-X).

| Ligand Class | Example | Reactivity w/ 4-Iodoanisole | Reactivity w/ 4-Bromoanisole | Stability | Cost |

| Triarylphosphine | PPh | Good | Poor | High | Low |

| Bulky Phosphine | P(o-tol) | Excellent | Moderate | High | Low |

| Buchwald (Biaryl) | SPhos, XPhos | Excellent | Excellent | Moderate (Air sensitive) | High |

| Trialkylphosphine | P(t-Bu) | Excellent | Good | Low (Pyrophoric) | High |

| NHC | IPr, IMes | Excellent | Excellent | High | High |

References

-

Mechanistic Insights: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Acid Compatibility: Amatore, C., & Jutand, A. (2000). Anionic Pd(0) complexes as the true catalytic species in oxidative additions of the Heck reaction. Journal of Organometallic Chemistry, 617, 92-100. Link

-

Jeffery Conditions (TBAB): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(21), 2209-2212. Link

-

Ligand Selection: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. reddit.com [reddit.com]

Technical Support Center: Purifying (2E)-2-(4-methoxyphenyl)but-2-enedioic Acid by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for the purification of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid via recrystallization. This document aims to deliver expert insights and practical, step-by-step protocols to address common challenges encountered during the purification of this and structurally related aromatic dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to consider for the recrystallization of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid?

A1: Due to the presence of two carboxylic acid moieties and an aromatic ring, a solvent that can effectively solvate these polar and non-polar regions is ideal. Based on the structure and data from related compounds like cinnamic and fumaric acid derivatives, the following solvents and solvent systems are excellent starting points:

-

Single Solvents:

-

Ethanol or Methanol: Alcohols are often effective for compounds with carboxylic acid groups.[1]

-

Water: While likely having low solubility at room temperature, its solubility should increase significantly with heat, making it a "green" and effective choice for polar compounds.[1]

-

Ethyl Acetate: A moderately polar solvent that can be effective for dicarboxylic acids.

-

Acetone: Another polar aprotic solvent that shows promise for dissolving dicarboxylic acids.

-

-

Two-Solvent Systems:

-

Ethanol/Water: A widely used mixture that allows for fine-tuning of polarity. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until the solution becomes slightly turbid.

-

Acetone/Hexane: This combination provides a polar solvent to dissolve the compound and a non-polar anti-solvent to induce crystallization.

-

Ethyl Acetate/Hexane: Similar to the acetone/hexane system, this is another common and effective pairing.

-

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the separation of a liquid phase instead of solid crystals upon cooling. Here are some solutions:

-

Increase the Solvent Volume: Your solution may be too concentrated, leading to saturation at a temperature where your compound is still molten. Add more of the hot solvent to decrease the saturation temperature.[2]

-

Use a Different Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.

-

Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides a larger window for crystal nucleation to occur at a temperature below the melting point.

-

For Two-Solvent Systems: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution before adding the anti-solvent.

Q3: I have a very low yield after recrystallization. What are the common reasons for this?

A3: A low yield can be frustrating, but is often preventable. The most common causes include:

-

Using too much solvent: This is the most frequent reason for low recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.[2]

-

Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

-

Incomplete crystallization: Cooling the solution for an insufficient amount of time or not cooling to a low enough temperature can leave a significant amount of product dissolved.

-

Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If your solution remains clear even after cooling in an ice bath, it is likely supersaturated. Here are several techniques to induce crystallization:

-

Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: Add a tiny crystal of the crude (2E)-2-(4-methoxyphenyl)but-2-enedioic acid to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

-

Reducing the solvent volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, and then allow it to cool again.

Q5: My purified crystals are still colored. How can I remove colored impurities?

A5: If your product has a persistent color, it is likely due to highly colored, polar impurities. These can often be removed by using activated charcoal:

-

After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

-

Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

-

Reheat the solution to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

-

Proceed with the cooling and crystallization steps as usual.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of (2E)-2-(4-methoxyphenyl)but-2-enedioic Acid

This protocol outlines the standard procedure for recrystallization from a single solvent.

-

Solvent Selection:

-

Place approximately 20-30 mg of the crude (2E)-2-(4-methoxyphenyl)but-2-enedioic acid into a small test tube.

-

Add the chosen solvent (e.g., ethanol, water, or ethyl acetate) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

-

Gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

-

Allow the test tube to cool to room temperature, and then place it in an ice bath.

-

A good solvent will show poor solubility at low temperatures and high solubility at high temperatures, resulting in the formation of a significant amount of crystals upon cooling.

-

-

Recrystallization Procedure:

-

Place the crude (2E)-2-(4-methoxyphenyl)but-2-enedioic acid in an Erlenmeyer flask.

-

Add a boiling chip or a magnetic stir bar.

-

Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

-

Continue adding the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.

-

If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration.

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Allow the crystals to dry completely before determining the yield and melting point.

-

Protocol 2: Two-Solvent Recrystallization of (2E)-2-(4-methoxyphenyl)but-2-enedioic Acid

This protocol is useful when a single solvent does not provide the desired solubility characteristics.

-

Solvent Pair Selection:

-

Choose a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water and acetone/hexane.

-

Dissolve a small amount of the crude compound in the minimum amount of the hot "good" solvent in a test tube.

-

Add the "poor" solvent dropwise while the solution is hot until it becomes cloudy (turbid).

-

Add a few more drops of the hot "good" solvent until the solution becomes clear again.

-

Allow the solution to cool. The formation of crystals indicates a suitable solvent pair.

-

-

Recrystallization Procedure:

-

Dissolve the crude (2E)-2-(4-methoxyphenyl)but-2-enedioic acid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

While keeping the solution hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy.

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Cool the flask in an ice-water bath to complete the crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents, and dry.

-

Data Presentation

Table 1: Recommended Solvents for Initial Screening

| Solvent/System | Type | Rationale |

| Ethanol/Water | Two-Solvent | Excellent for polar compounds with aromatic character. Allows for fine-tuning of polarity. |

| Acetone | Single Solvent | Good for dissolving dicarboxylic acids. |

| Ethyl Acetate | Single Solvent | A moderately polar option that can provide a good solubility differential with temperature. |

| Water | Single Solvent | A "green," non-flammable option suitable for polar compounds. Solubility is expected to be highly temperature-dependent. |

| Acetone/Hexane | Two-Solvent | A common pair for compounds with moderate polarity. |

Visualizations

Solvent Selection Workflow

Caption: A workflow diagram for selecting a suitable recrystallization solvent system.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization issues.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]

Sources

Validation & Comparative